molecular formula C14H10Cl2F3N3O B12812380 N-cyclopropyl-1-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide CAS No. 98534-23-7

N-cyclopropyl-1-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide

Cat. No.: B12812380
CAS No.: 98534-23-7
M. Wt: 364.1 g/mol
InChI Key: QZLNLZVASKHZSN-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with cyclopropyl, dichlorophenyl, and trifluoromethyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

  • Introduction of Substituents: : The cyclopropyl, dichlorophenyl, and trifluoromethyl groups are introduced through various substitution reactions. For instance, the dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the trifluoromethyl group can be added using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

  • Carboxamide Formation: : The final step involves the formation of the carboxamide group, typically through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of hydroxylated or ketone derivatives.

  • Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-1-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.

Medicine

In medicine, the compound has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of pyrazole-related pathways is beneficial.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential bioactivity.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-1-(2,4-dichlorophenyl)-5-methylpyrazole-4-carboxamide
  • N-cyclopropyl-1-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide
  • N-cyclopropyl-1-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid

Uniqueness

Compared to similar compounds, N-cyclopropyl-1-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for various applications.

Properties

CAS No.

98534-23-7

Molecular Formula

C14H10Cl2F3N3O

Molecular Weight

364.1 g/mol

IUPAC Name

N-cyclopropyl-1-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C14H10Cl2F3N3O/c15-7-1-4-11(10(16)5-7)22-12(14(17,18)19)9(6-20-22)13(23)21-8-2-3-8/h1,4-6,8H,2-3H2,(H,21,23)

InChI Key

QZLNLZVASKHZSN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(N(N=C2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F

Origin of Product

United States

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